![molecular formula C22H32N2OSi B584231 1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine CAS No. 887583-71-3](/img/structure/B584231.png)
1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine
Overview
Description
“1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine” is a chemical compound with the molecular formula C22H32N2OSi . It has a molecular weight of 368.6 g/mol .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl-diphenyl-(2-piperazin-1-ylethoxy)silane . The InChI string and the Canonical SMILES are also provided for further structural analysis .
Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Physical And Chemical Properties Analysis
This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has 7 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 368.228390183 g/mol . The topological polar surface area is 24.5 Ų . The compound has a heavy atom count of 26 .
Scientific Research Applications
Drug Synthesis
The piperazine moiety, which is a part of the compound , is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Kinase Inhibitors
Compounds containing the piperazine moiety have been approved for the treatment of metastatic breast cancer . They bind to the kinase-inactive conformation, which is crucial in the development of cancer .
Receptor Modulators
Piperazine-containing compounds are also used as receptor modulators . They can interact with various receptors in the body, influencing their activity and playing a significant role in various biological processes .
Synthetic Chemistry
The piperazine ring is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry .
Biological Evaluation
Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis .
Antibacterial and Antifungal Activities
The compounds containing piperazine rings have shown a wide spectrum of biological activities such as the antibacterial , antifungal , anticancer , antiparasitic antihistamine and antidepressive activities .
properties
IUPAC Name |
tert-butyl-diphenyl-(2-piperazin-1-ylethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2OSi/c1-22(2,3)26(20-10-6-4-7-11-20,21-12-8-5-9-13-21)25-19-18-24-16-14-23-15-17-24/h4-13,23H,14-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTGWHWKPHHGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine | |
CAS RN |
887583-71-3 | |
Record name | 1-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887583-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
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